molecular formula C13H22O2 B12545904 (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran CAS No. 674336-27-7

(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran

Cat. No.: B12545904
CAS No.: 674336-27-7
M. Wt: 210.31 g/mol
InChI Key: XJDUSKHGFRSAKA-CHWSQXEVSA-N
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Description

(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of ketamine, known for its rapid-acting antidepressant effects without the dissociative side effects typically associated with ketamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran involves several steps. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This is followed by further chemical modifications to achieve the desired compound.

Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective. Current methods involve the use of advanced chiral resolution techniques and high-purity reagents to ensure the production of the compound in its desired enantiomeric form .

Chemical Reactions Analysis

Types of Reactions: (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound has shown potential as an antidepressant. Studies have demonstrated its ability to modulate protein synthesis and synaptic plasticity, which are crucial for cognitive functions and memory .

Medicine: In medicine, this compound is being investigated for its potential to treat depression and other mood disorders. Its rapid-acting antidepressant effects, coupled with a lower risk of side effects, make it a promising candidate for therapeutic use .

Industry: Its unique properties make it a valuable asset in various industrial processes .

Mechanism of Action

The mechanism of action of (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. It has been shown to activate extracellular signal-regulated kinase 1/2 (ERK1/2), mechanistic target of rapamycin (mTOR), and p70S6 kinase 1 (S6K1)/ribosomal protein S6 signaling pathways . These pathways are crucial for regulating protein synthesis, synaptic plasticity, and memory functions.

Comparison with Similar Compounds

Similar Compounds:

  • (2R,6R)-hydroxynorketamine
  • (2S,6S)-hydroxynorketamine
  • (R,S)-ketamine

Uniqueness: Compared to similar compounds, (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran stands out due to its unique structural properties and lower risk of side effects. While (R,S)-ketamine is known for its rapid antidepressant effects, it is also associated with dissociative side effects. In contrast, this compound offers similar therapeutic benefits without these adverse effects .

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and lower risk of side effects make it a promising candidate for further research and development.

Properties

CAS No.

674336-27-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C13H22O2/c1-14-10-12-8-5-9-13(15-12)11-6-3-2-4-7-11/h5,8,11-13H,2-4,6-7,9-10H2,1H3/t12-,13-/m1/s1

InChI Key

XJDUSKHGFRSAKA-CHWSQXEVSA-N

Isomeric SMILES

COC[C@H]1C=CC[C@@H](O1)C2CCCCC2

Canonical SMILES

COCC1C=CCC(O1)C2CCCCC2

Origin of Product

United States

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